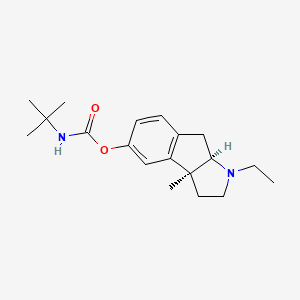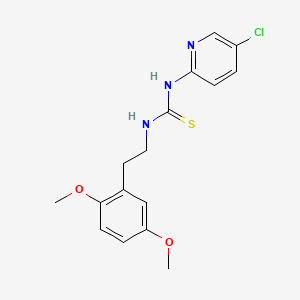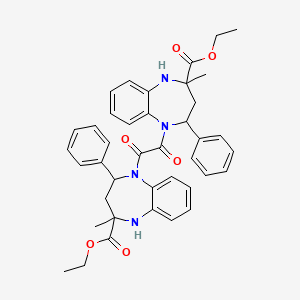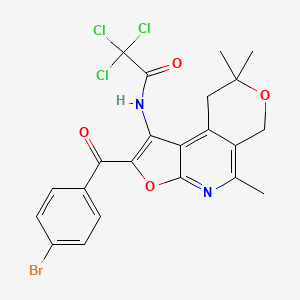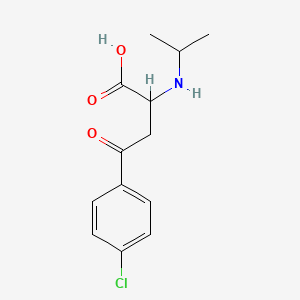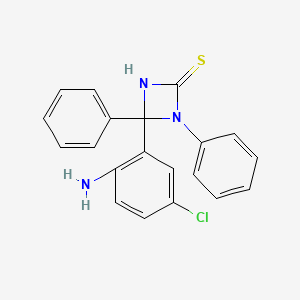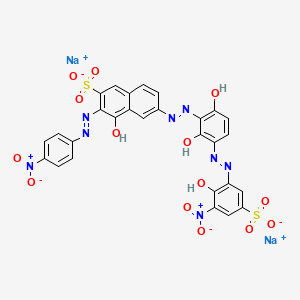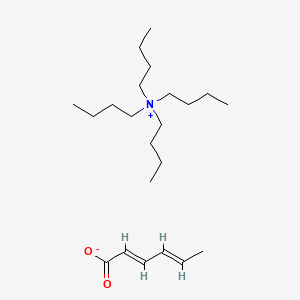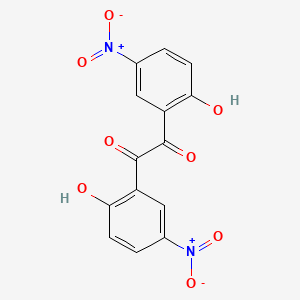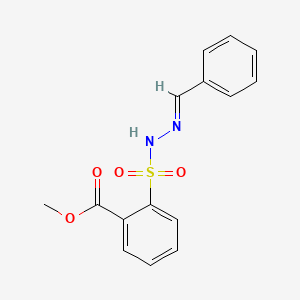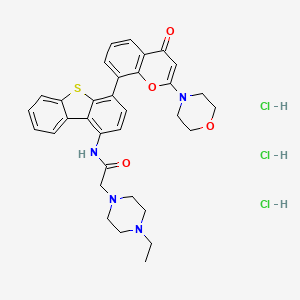
HY7P3Bvh45
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazineacetamide, 4-ethyl-N-(4-(2-(4-morpholinyl)-4-oxo-4H-1-benzopyran-8-yl)-1-dibenzothienyl)-, hydrochloride (1:3), also known by its unique identifier HY7P3Bvh45, is a complex organic compound with a molecular formula of C33H34N4O4S.3ClH . This compound is notable for its intricate structure, which includes a piperazine ring, a morpholine ring, and a benzopyran moiety, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of HY7P3Bvh45 involves multiple steps, each requiring specific conditions and reagents. The general synthetic route includes:
Formation of the Piperazineacetamide Core: This step involves the reaction of piperazine with acetic anhydride under controlled temperature and pH conditions.
Introduction of the Benzopyran Moiety: The benzopyran ring is introduced through a Friedel-Crafts acylation reaction, using an appropriate benzoyl chloride derivative and a Lewis acid catalyst.
Morpholine Ring Addition: The morpholine ring is added via a nucleophilic substitution reaction, where a morpholine derivative reacts with the intermediate compound formed in the previous step.
Final Assembly and Hydrochloride Formation: The final compound is assembled through a series of condensation reactions, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
HY7P3Bvh45 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be replaced by other nucleophiles under appropriate conditions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Scientific Research Applications
HY7P3Bvh45 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of HY7P3Bvh45 involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Modulate Receptor Activity: this compound can interact with cell surface receptors, altering signal transduction pathways and cellular responses.
Induce Apoptosis: In cancer cells, the compound can trigger apoptosis through the activation of caspases and other apoptotic proteins.
Comparison with Similar Compounds
HY7P3Bvh45 can be compared with other similar compounds, such as:
1-Piperazineacetamide Derivatives: These compounds share the piperazineacetamide core but differ in their substituents, leading to variations in their chemical and biological properties.
Benzopyran Derivatives: Compounds with a benzopyran moiety exhibit similar structural features but may have different functional groups, affecting their reactivity and applications.
Morpholine Derivatives: These compounds contain the morpholine ring and are used in various chemical and pharmaceutical applications.
Properties
CAS No. |
2108486-82-2 |
|---|---|
Molecular Formula |
C33H37Cl3N4O4S |
Molecular Weight |
692.1 g/mol |
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxochromen-8-yl)dibenzothiophen-1-yl]acetamide;trihydrochloride |
InChI |
InChI=1S/C33H34N4O4S.3ClH/c1-2-35-12-14-36(15-13-35)21-29(39)34-26-11-10-23(33-31(26)25-6-3-4-9-28(25)42-33)22-7-5-8-24-27(38)20-30(41-32(22)24)37-16-18-40-19-17-37;;;/h3-11,20H,2,12-19,21H2,1H3,(H,34,39);3*1H |
InChI Key |
UPQYIHWLJGXREE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2=C3C4=CC=CC=C4SC3=C(C=C2)C5=CC=CC6=C5OC(=CC6=O)N7CCOCC7.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


